![molecular formula C27H14Br2O B1265143 7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one is a cyclic ketone. It derives from an 8H-cyclopenta[a]acenaphthylene.
Scientific Research Applications
Photoaromatization and Valence Tautomerism
7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one and related compounds have been studied for their photoaromatization and valence tautomerism properties. These chemical reactions are significant in the context of organic chemistry and materials science. In a study, reactions of similar compounds with dimethyl 1-cyclobutene-l,2-dicarboxylate yielded decarbonylated 1:1 adducts, demonstrating potential in synthetic chemistry applications (Matsumoto, Uchida, & Maruyama, 1974).
Conductivity in Crystalline State
A derivative of this compound, 7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one (DTCPA), has been shown to exhibit high electrical conductivity in its crystalline state. This discovery is important for the development of new materials in electronics and conductivity research. The crystal structure of DTCPA features significant intermolecular interactions, such as S···S chalcogen bonding and C–H···O hydrogen bonding, which contribute to its conductivity properties (Bai et al., 2014).
Organic Photovoltaics
The compound's derivatives have been explored for their application in organic photovoltaics. For instance, an alternating copolymer synthesized from 7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one-co-benzothiadiazole demonstrated excellent thermal stability and a broad absorption range. This makes it a suitable donor material for organic photovoltaic devices, contributing to advancements in renewable energy technologies (Ranjith et al., 2012).
Luminescent Properties
Certain derivatives, like 7,9-di(1-naphthyl)-8H-cyclopent[a]acenaphthylen-8-one, have been studied for their luminescent properties. These properties are significant for developing new luminescent materials, which have applications in sensors, displays, and other optical devices (Dougherty et al., 2015).
X-Ray Crystallography
The title compound's structure has been analyzed using X-ray crystallography, providing insights into its molecular geometry and interactions. Such studies are crucial in the field of crystallography and materials science, aiding in the understanding of molecular structures and their implications in various applications (Jones et al., 2009).
Properties
Molecular Formula |
C27H14Br2O |
|---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
7,9-bis(4-bromophenyl)cyclopenta[a]acenaphthylen-8-one |
InChI |
InChI=1S/C27H14Br2O/c28-18-11-7-16(8-12-18)23-25-20-5-1-3-15-4-2-6-21(22(15)20)26(25)24(27(23)30)17-9-13-19(29)14-10-17/h1-14H |
InChI Key |
CEYNACNUOSVFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C(=O)C(=C4C3=CC=C2)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)
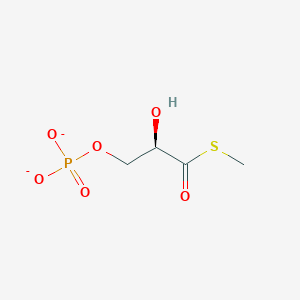
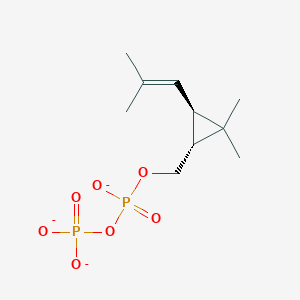
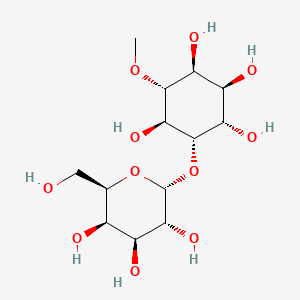

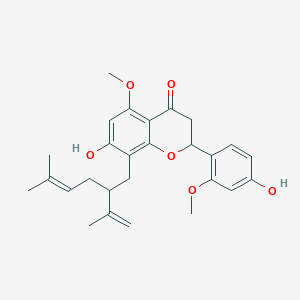
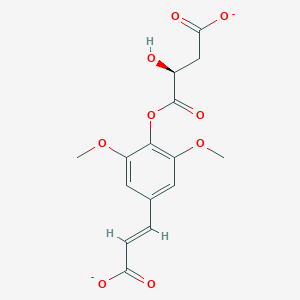
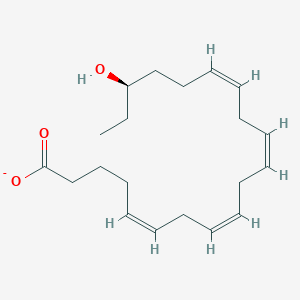

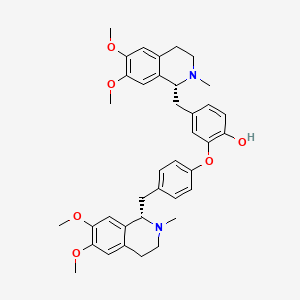
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
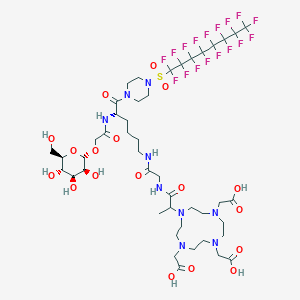
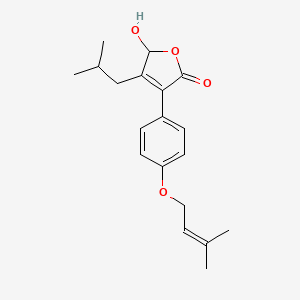
![1,1,1-trifluoro-N-[4-[2-[4-[2-[3-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1265084.png)
